2,2-Dichlorobicyclo[1.1.0]butane
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Overview
Description
2,2-Dichlorobicyclo[1.1.0]butane is a highly strained carbocyclic compound belonging to the bicyclo[1.1.0]butane family. This compound is characterized by its unique structure, which includes a four-membered ring with two chlorine atoms attached to the same carbon atom. The high strain energy within the bicyclo[1.1.0]butane framework makes it an interesting subject for theoretical and practical studies in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichlorobicyclo[1.1.0]butane typically involves the dehalogenation of 1,3-dihalocyclobutanes. This process can be achieved by treating 1,3-dihalocyclobutanes with alkali metals, resulting in the formation of the bicyclobutane structure . Another method involves the use of diazo compounds under mild conditions, which allows for the formation of highly enantioenriched bicyclobutane derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of transition metal catalysts and optimized reaction conditions are crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichlorobicyclo[1.1.0]butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Strain-Release Reactions: The high strain energy in the bicyclobutane ring makes it susceptible to strain-release reactions, leading to the formation of cyclobutanes or other ring systems.
Common Reagents and Conditions:
Nucleophilic Reagents: Used for substitution reactions to replace chlorine atoms.
Transition Metal Catalysts: Employed in strain-release reactions to facilitate the formation of new ring systems.
Major Products:
Cyclobutanes: Formed through strain-release reactions.
Functionalized Bicyclobutanes: Resulting from substitution reactions.
Scientific Research Applications
2,2-Dichlorobicyclo[1.1.0]butane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dichlorobicyclo[1.1.0]butane is primarily driven by its high strain energy. The compound undergoes strain-release reactions, which involve the cleavage of the central strained bond to form more stable ring systems. This process is facilitated by the olefinic character of the bridgehead bond, allowing for various functionalization and transformation reactions . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without chlorine substituents, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release reactivity.
Spiropentanes: Compounds with a similar strained ring system but different connectivity.
Uniqueness: 2,2-Dichlorobicyclo[1.1.0]butane stands out due to the presence of chlorine atoms, which introduce additional reactivity and potential for functionalization. This makes it a valuable compound for synthetic applications and research in various fields .
Properties
IUPAC Name |
2,2-dichlorobicyclo[1.1.0]butane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2/c5-4(6)2-1-3(2)4/h2-3H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBWTHBCRNBNRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C2(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20827372 |
Source
|
Record name | 2,2-Dichlorobicyclo[1.1.0]butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20827372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848171-76-6 |
Source
|
Record name | 2,2-Dichlorobicyclo[1.1.0]butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20827372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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